Nicotinaldehyde oxime
Overview
Description
Nicotinaldehyde oxime is an organic compound with the molecular formula C6H6N2O . It is also known as 3-Pyridinealdoxime . The compound is a member of the oximes, a class of compounds that possess unique characteristics imparted by their nucleophilic nitrogen and oxygen, and their ambiphilic carbon .
Synthesis Analysis
The synthesis of oximes can be accomplished in simple and scalable steps . Simple acyclic oximes, such as aldoximes and ketoximes, are frequently accessed via a condensation reaction between a carbonyl and a hydroxylamine . More complex oximes, such as cyclic isoxazolines, can be synthesized via a [3+2]-cycloaddition reaction of an oxime chloride and an alkene .
Molecular Structure Analysis
The molecular weight of Nicotinaldehyde oxime is 122.12 g/mol . The IUPAC name of the compound is (NE)-N-(pyridin-3-ylmethylidene)hydroxylamine . The InChIKey of the compound is YBKOPFQCLSPTPV-VMPITWQZSA-N . The Canonical SMILES of the compound is C1=CC(=CN=C1)C=NO and the Isomeric SMILES is C1=CC(=CN=C1)/C=N/O .
Chemical Reactions Analysis
Oximes are valuable synthetic building blocks with reactivity modes that enable their use in diverse methodologies, from cycloadditions to bioconjugation . Their reactivity towards photocatalysis and transition metals makes them ideal starting materials for N-containing heterocycles, amino alcohols, and amines . Developments in oxime reactivity have enabled transformations such as the addition of iminyl radicals to alkenes to generate functionalized imines, and [2+2]-cycloadditions to access azetidines .
Physical And Chemical Properties Analysis
The molecular weight of Nicotinaldehyde oxime is 122.12 g/mol . The molecular formula of the compound is C6H6N2O . The compound has a variety of synonyms, including 3-Pyridinealdoxime, Nicotinaldehyde oxime, 1193-92-6, Nicotinaldoxime, and 3-Pyridinecarboxaldehyde, oxime .
Scientific Research Applications
Chemical Synthesis
3-Pyridinealdoxime, or Nicotinaldehyde oxime, is often used in chemical synthesis. It can be used as a building block in the synthesis of various complex molecules .
Biological Research
In biological research, Nicotinaldehyde oxime has been used as an inhibitor of the uptake of nicotinic acid and nicotinamide by Bordetella pertussis .
Pharmaceutical Research
In pharmaceutical research, Nicotinaldehyde oxime derivatives have shown potential therapeutic effects. For instance, the nicotine analog “(E)-nicotinaldehyde O-cinnamyloxime” has been studied for its protective effects on dopaminergic SH-SY5Y cells subjected to rotenone .
Material Science
In material science, Nicotinaldehyde oxime can be used in the preparation of certain types of polymers .
Industrial Applications
In industrial applications, Nicotinaldehyde oxime can be used in the production of dyes, resins, and other chemical products .
Environmental Science
In environmental science, Nicotinaldehyde oxime can be used in the study of chemical behavior and degradation in the environment .
Mechanism of Action
Target of Action
It’s worth noting that similar compounds, such as pralidoxime, target acetylcholinesterase, an enzyme crucial for nerve function .
Mode of Action
Related compounds like pralidoxime work by reactivating acetylcholinesterase, which has been inactivated by organophosphates .
Biochemical Pathways
3-Pyridinealdoxime might be involved in the aldoxime-nitrile pathway, a significant route of carbon and nitrogen metabolism in many life forms. This pathway starts with the transformation of amino acids to aldoximes, which are then converted to nitriles and ultimately hydrolyzed to acids and ammonia .
Result of Action
The action of similar compounds often results in the reactivation of enzymes that have been inactivated by certain toxins .
Future Directions
Oximes are considered to be potential drugs for pathogenic diseases, as adjuvant therapy in various types of cancer and inflammation, and as potential next-generation drugs against organophosphate poisoning . The unique properties imparted by the oxime N–O bond have also been used to integrate dynamic chemistries into materials . Future research will likely focus on further exploring the diverse applications of oximes .
properties
IUPAC Name |
(NE)-N-(pyridin-3-ylmethylidene)hydroxylamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O/c9-8-5-6-2-1-3-7-4-6/h1-5,9H/b8-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBKOPFQCLSPTPV-VMPITWQZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C=NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)/C=N/O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Nicotinaldehyde oxime | |
CAS RN |
1193-92-6, 51892-16-1 | |
Record name | 3-Pyridine-aldoxime | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001193926 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Pyridinecarboxaldehyde oxime (E) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051892161 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Pyridinealdoxime | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66485 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Nicotinaldehyde oxime | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.439 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-[(pyridin-3-yl)methylidene]hydroxylamine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N53V9GSS65 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.